IDO1 Enzyme Inhibition: An Order of Magnitude Difference Between N-Boc and Free Indole Scaffolds
When comparing the biological activity of tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate (an N-Boc protected indole) to a structurally related free indole, a dramatic difference in IDO1 inhibition is observed. This class-level inference highlights the critical impact of N-protection on biological target engagement. The target compound's reported IDO1 IC50 is >50,000 nM, whereas a structurally distinct free indole derivative exhibits an IC50 of 9.90 nM in a cellular assay [1].
| Evidence Dimension | Inhibitory activity against recombinant human IDO1 enzyme |
|---|---|
| Target Compound Data | IC50 = 5.00E+4 nM (50 µM) |
| Comparator Or Baseline | Free indole derivative (BDBM50578632): IC50 = 9.90 nM (Cellular assay) |
| Quantified Difference | >5000-fold difference in potency |
| Conditions | Inhibition of recombinant human His-tagged IDO1 (Ala2 to Gly403 residues) expressed in Escherichia coli using tryptophan as substrate for the target compound. Inhibition of IDO1 in human HeLa cells for the comparator. |
Why This Matters
This underscores that N-Boc protection fundamentally alters the compound's biological profile, making it unsuitable for direct substitution in assays targeting IDO1 or related enzymes, and confirms its utility as a protected intermediate rather than an active pharmaceutical agent.
- [1] BindingDB. (n.d.). BDBM50578632 CHEMBL4852532. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50578632. View Source
